molecular formula C21H22N2O B2529957 N-(diphenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797875-10-5

N-(diphenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No.: B2529957
CAS No.: 1797875-10-5
M. Wt: 318.42
InChI Key: LWGBWRNJZYPCNH-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-8-azabicyclo[321]oct-2-ene-8-carboxamide is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves a series of intricate steps. One common method is the intramolecular [3 + 2] nitrone cycloaddition reaction. This reaction is highly regio- and diastereoselective, allowing for the efficient synthesis of complex bicyclic scaffolds from readily accessible vinylogous carbonates and N-substituted hydroxylamine hydrochlorides . The reaction conditions are generally mild and do not require a catalyst, making the process operationally simple and efficient.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of photochemistry, such as [2 + 2] cycloaddition under blue LED irradiation, can also be employed to enhance yield and efficiency . These methods ensure the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include nitroxyl radicals, substituted bicyclic compounds, and various oxidation and reduction derivatives .

Scientific Research Applications

N-(diphenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures such as:

Uniqueness

N-(diphenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide stands out due to its specific bicyclic framework and the presence of the diphenylmethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various scientific fields .

Properties

IUPAC Name

N-benzhydryl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c24-21(23-18-12-7-13-19(23)15-14-18)22-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-12,18-20H,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGBWRNJZYPCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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